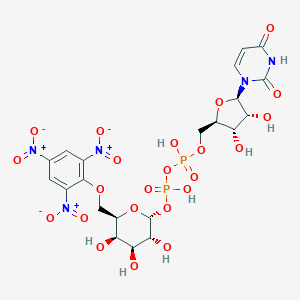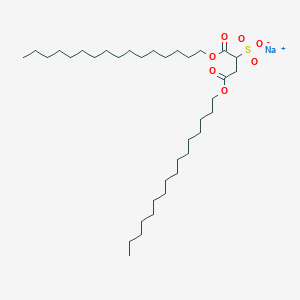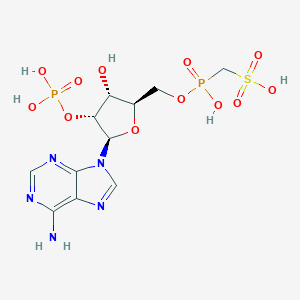
2-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-(pyridin-4-YL)propanoic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . Its molecular weight is 166.18 g/mol . The InChI code is InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.18 g/mol , a XLogP3 of -2.6 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 3 .Scientific Research Applications
Preparation of β-hydroxy-α-amino Acid
This compound is a key intermediate in synthesizing certain drug candidates. It is produced using d-threonine aldolase enzymes, which catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde. Efficient recombinant E. coli fermentation processes have been developed for producing these enzymes. The product crystallizes directly from the reaction mixture in high purity, contributing to high yield and ease of isolation and processing (Goldberg et al., 2015).
Catalytic Oxidation of 2-Amino-3-Sulfhydryl Propanoic Acid
The oxidation of 2-Amino-3-Sulfhydryl Propanoic Acid by 2,6-DicarboxyPyridinium Fluoro Chromate has been studied. This research explores the kinetic reaction, measuring reaction rate law, rate equation, mechanisms, and rate constant values. Such kinetic work aids in understanding the physical characterization of reacting species (Mohanapriya et al., 2022).
Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Benzoxazolylethylpyrimidine
This synthesis involves the reaction of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various amines in polyphosphoric acid, leading to the formation of corresponding N-(pyridin-2-yl)propanamides and other compounds (Harutyunyan et al., 2015).
Versatile Route to trans-Platinum(II) Complexes
The compound is used in the synthesis of trans-Pt(II) compounds, which are studied for their potential as thermoactivated anticancer agents. These complexes exhibit stability in solution and reactivity with DNA and proteins (Cabrera et al., 2019).
Synthesis and Evaluation of Antioxidant, Anti-Inflammatory and Antiulcer Activity
Novel amino acid conjugates have been synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Some compounds showed significant activity in these areas, pointing to potential medical applications (Subudhi & Sahoo, 2011).
Synthesis and Immunobiological Activity of Base Substituted Derivatives
2-Amino-3-(purin-9-yl)propanoic acids and their analogues have been synthesized and tested for immunostimulatory and immunomodulatory potency. Some compounds notably enhanced secretion of certain chemokines and augmented NO biosynthesis (Doláková et al., 2005).
Synthesis of Dabigatran Etexilate
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with enzymes or receptors that recognize or metabolize alanine.
Mode of Action
As an alanine derivative, it may mimic the structure of alanine and interact with the same targets, potentially altering their function .
Biochemical Pathways
As an alanine derivative, it could potentially influence pathways involving alanine metabolism .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids .
Cellular Effects
This compound impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely mediated through its interaction with specific receptors and signaling molecules within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing physical and mental performance . At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and experimental conditions used.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902563 | |
| Record name | NoName_3085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956-21-4 | |
| Record name | 4-Pyridylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















